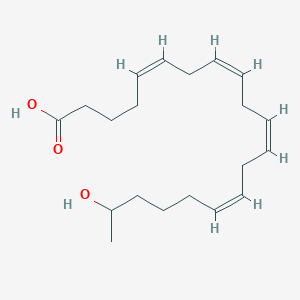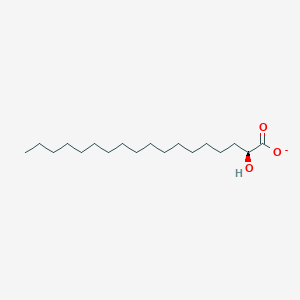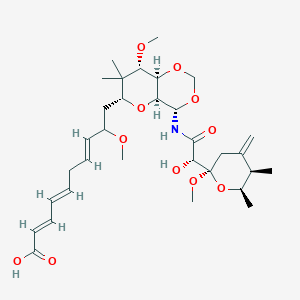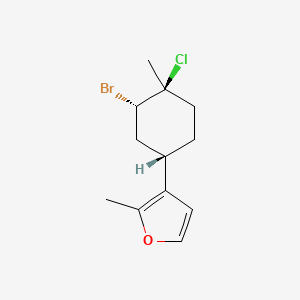
Furocaespitane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furocaespitane is a member of furans.
Wissenschaftliche Forschungsanwendungen
1. Key Intermediate in Marine Algal Bisabolene-Type Metabolites
Furocaespitane, along with other compounds like caespitol and caespitane, has been isolated from the sea hare Aplysia dactylomela. It plays a significant role in the biogenesis of marine algal bisabolene-type metabolites. This suggests its importance in marine biology and the study of natural products (Brito et al., 2006).
2. Chemical Transformations for Sustainable Biomass Processing
In the context of biomass processing for sustainable energy and materials science, this compound and related furanic compounds are being explored. These studies are focused on chemical transformations like oxidation and reduction to develop practical applications, such as efficient fuels and sustainable materials (Kucherov et al., 2018).
3. Development of New Synthetic Methods
Research has also been conducted on developing new synthetic methods for furans, including this compound derivatives. These methods aim to improve access to these compounds for diverse activities and properties, potentially useful in fields like metal ion sensors (Kumar et al., 2015).
4. Furan-Based Co-Polyesters for Food Packaging
In the field of food packaging, high molecular weight bio furan-based co-polyesters, potentially including this compound, are being developed. These eco-friendly bioplastics could be used in beverage packaging, offering properties like higher O2-barrier and lower acetaldehyde contents compared to traditional materials (Hong et al., 2016).
Eigenschaften
CAS-Nummer |
51847-78-0 |
|---|---|
Molekularformel |
C12H16BrClO |
Molekulargewicht |
291.61 g/mol |
IUPAC-Name |
3-[(1S,3S,4S)-3-bromo-4-chloro-4-methylcyclohexyl]-2-methylfuran |
InChI |
InChI=1S/C12H16BrClO/c1-8-10(4-6-15-8)9-3-5-12(2,14)11(13)7-9/h4,6,9,11H,3,5,7H2,1-2H3/t9-,11-,12-/m0/s1 |
InChI-Schlüssel |
PIJSECHHFPTCLU-DLOVCJGASA-N |
Isomerische SMILES |
CC1=C(C=CO1)[C@H]2CC[C@]([C@H](C2)Br)(C)Cl |
SMILES |
CC1=C(C=CO1)C2CCC(C(C2)Br)(C)Cl |
Kanonische SMILES |
CC1=C(C=CO1)C2CCC(C(C2)Br)(C)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-(3-Phenoxypropyl)-4-piperidinyl]-diphenylmethanol](/img/structure/B1260273.png)
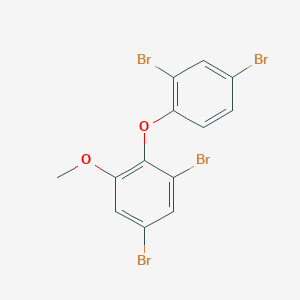
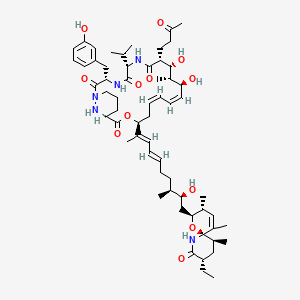
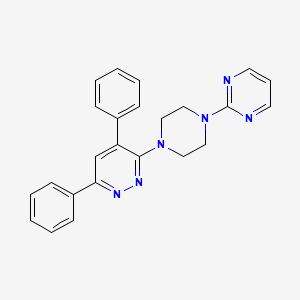
![sodium;7-chloro-2-(4-methoxy-2-methylphenyl)-1,10-dioxo-5H-pyridazino[4,5-b]quinolin-4-olate](/img/structure/B1260277.png)

